Diphenylketene

Vue d'ensemble

Description

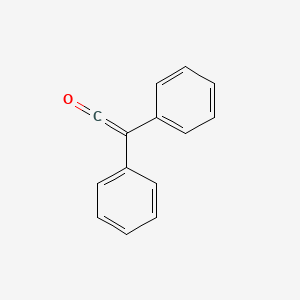

Diphenylketene is a chemical compound belonging to the ketene family. It is characterized by the presence of two phenyl groups attached to a ketene functional group, resulting in the molecular formula C₁₄H₁₀O. At room temperature, this compound appears as a red-orange oil and is known for its high reactivity due to the presence of successive double bonds in its structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diphenylketene can be synthesized through several methods. One of the earliest methods, developed by Hermann Staudinger in 1905, involves the dehalogenation of 2-chlorodiphenylacetyl chloride using zinc . Another method involves the oxidation of benzilmonohydrazone with mercury(II) oxide and calcium sulfate to form a mono-diazoketone, which is then converted into this compound at 100°C under nitrogen elimination .

A more recent synthesis involves the reaction of 2-bromo-2,2-diphenylacetyl bromide with triphenylphosphine, yielding this compound in up to 81% yield . Additionally, this compound can be synthesized from diphenylacetic acid using the Hendrickson reagent (triphenylphosphonium anhydride-trifluoromethanesulfonate) with water elimination, achieving a 72% yield .

Industrial Production Methods

Industrial production of this compound typically follows the Staudinger method due to its simplicity and efficiency. The process involves the dehalogenation of diphenylacetyl chloride with triethylamine, yielding this compound as an orange oil .

Analyse Des Réactions Chimiques

Types of Reactions

Diphenylketene undergoes various types of reactions, including:

Cycloaddition Reactions: The most important reaction of this compound is the [2+2] cycloaddition with multiple bonds such as C-C, C-N, C-O, and C-S.

Addition Reactions: This compound reacts with water to form diphenylacetic acid, with ethanol to form diphenylacetic ethyl ester, and with ammonia to form the corresponding amide.

Substitution Reactions: Carboxylic acids react with this compound to produce mixed anhydrides of diphenylacetic acid, which can be used to activate protected amino acids for peptide linkage.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, ethanol, ammonia, and carboxylic acids. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound include diphenylacetic acid, diphenylacetic ethyl ester, and various amides and anhydrides .

Applications De Recherche Scientifique

Polymer Chemistry

Diphenylketene plays a significant role in the synthesis of polyketones through cationic copolymerization with other ketenes. This application is crucial for developing new materials with specific properties.

- Polyketone Synthesis : The compound is used to create high-performance polymers that exhibit desirable thermal and mechanical properties.

Materials Science

The unique chemistry of this compound has led to its application in materials science, particularly in:

- Photolithography : Used in the production of microelectronic components.

- Medicinal Chemistry : Acts as a building block for pharmaceuticals due to its ability to form complex structures.

- Commodity Materials : Contributes to the development of everyday materials with enhanced functionalities.

Organic Synthesis

As a versatile intermediate, this compound participates in various reactions:

- Cycloaddition Reactions : It undergoes [2+2] cycloadditions with multiple bonds (C-C, C-N, C-O), leading to the formation of valuable cyclic compounds.

- Nucleophilic Additions : Reacts with water to form diphenylacetic acid and with ethanol to yield diphenylacetic ethyl ester.

- Substitution Reactions : Engages with carboxylic acids to produce mixed anhydrides useful for activating protected amino acids for peptide synthesis.

Case Study 1: Reaction with Isocyanides

A study demonstrated that the reaction of this compound with isocyanides produces different products based on concentration. At high concentrations, dioxolane derivatives are formed, while lower concentrations lead to polycyclic beta-lactams through formal pericyclic reactions . This highlights the compound's versatility and the importance of reaction conditions.

Case Study 2: Synthesis of β-Lactams

This compound has been utilized in synthesizing β-lactams from imines. The reaction yields significant quantities of these important compounds used in antibiotic development . The method showcases this compound's role as a key intermediate in pharmaceutical synthesis.

Mécanisme D'action

Diphenylketene exerts its effects through its highly reactive ketene functional group. The compound can undergo nucleophilic attack by various nucleophiles, including alcohols, amines, and enolates . The reaction mechanism often involves the formation of zwitterionic intermediates, which then proceed to form the final products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to diphenylketene include:

Methylphenylketene: Similar in structure but with a methyl group instead of a phenyl group.

Dimethylketene: Contains two methyl groups instead of phenyl groups.

Diethylketene: Contains two ethyl groups instead of phenyl groups.

Uniqueness

This compound is unique due to the presence of two phenyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes this compound particularly useful in specific cycloaddition reactions and as an intermediate in the synthesis of complex organic molecules .

Activité Biologique

Diphenylketene (DPK) is a compound of significant interest in organic chemistry and medicinal research due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, reactions, and implications in drug development.

This compound is characterized by its reactive ketene functional group, which allows it to participate in various chemical reactions, particularly cycloadditions. The compound can react with a range of nucleophiles, including alcohols, amines, and carbonyl compounds, leading to diverse products such as β-lactams and β-lactones . This reactivity is pivotal for its biological applications, as it facilitates the formation of compounds that may exhibit antimicrobial or anticancer properties.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds derived from this compound can effectively inhibit the growth of various bacterial strains. The presence of a phenyl group enhances hydrophobic interactions with bacterial membranes, which may contribute to the increased efficacy of these compounds against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of this compound and its derivatives. For example, the reaction of this compound with isocyanides can yield polycyclic beta-lactams that have shown promising results in inhibiting cancer cell proliferation . The ability of these compounds to intercalate with DNA suggests a mechanism by which they may exert cytotoxic effects on malignant cells .

Case Studies

- Cycloaddition Reactions : A study examined the cycloaddition of this compound with cyclopentadiene, revealing that both [4 + 2] and [2 + 2] adducts could be formed. This versatility in product formation highlights the potential for synthesizing complex molecules with biological activity .

- Reactions with Isocyanides : Another investigation focused on the reaction between this compound and various isocyanides, demonstrating that product distribution is heavily influenced by the concentration of this compound. High concentrations favored the formation of dioxolane derivatives, while lower concentrations led to polycyclic beta-lactams .

Table: Summary of Biological Activities of this compound Derivatives

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Hydrophobic interaction with bacterial membranes |

| Polycyclic beta-lactams | Anticancer | DNA intercalation |

| Dioxolane derivatives | Potential antifungal | Unknown; further research needed |

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of this compound derivatives. For example, introducing specific substituents can significantly alter their reactivity and selectivity towards biological targets. This has been illustrated in studies where variations in substituents led to improved antimicrobial properties against resistant bacterial strains .

Propriétés

InChI |

InChI=1S/C14H10O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJPCOALBPMBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200497 | |

| Record name | Diphenylketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-06-4 | |

| Record name | Diphenylketene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylketene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLKETENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50BG2854L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.